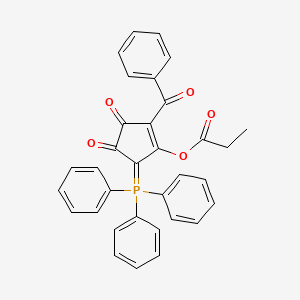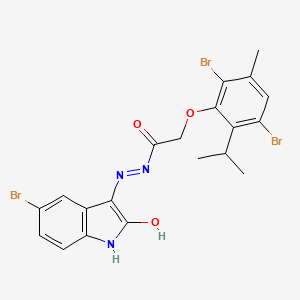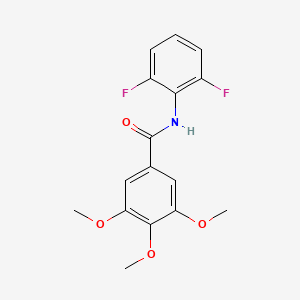
2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate is a chemical compound that has attracted significant attention in the scientific community. This compound is commonly referred to as "Boc-Delta-CPA" and is used in various scientific experiments.
Mecanismo De Acción
Boc-Delta-CPA acts as a covalent modifier of cysteine residues in proteins. It forms a thioether bond with the thiol group of cysteine, leading to the formation of a stable adduct. This modification can affect the structure and function of the protein, leading to changes in its activity and interactions with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Boc-Delta-CPA depend on the specific protein that is modified. In general, the modification of cysteine residues can affect the activity, stability, and interactions of the protein. Boc-Delta-CPA has been shown to inhibit the activity of some enzymes and transcription factors, and to disrupt protein-protein interactions in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Boc-Delta-CPA is its specificity for cysteine residues. This allows for the selective modification of target proteins in complex biological systems. However, the covalent modification of proteins can also lead to non-specific effects, such as protein denaturation and aggregation. Another limitation is the potential for off-target effects, as Boc-Delta-CPA can modify other nucleophiles besides cysteine, such as lysine and histidine residues.
Direcciones Futuras
There are several future directions for research on Boc-Delta-CPA. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. This could involve the synthesis of new analogs of Boc-Delta-CPA with improved specificity and reactivity. Another direction is the application of Boc-Delta-CPA in the study of protein-protein interactions in disease states, such as cancer and neurodegenerative disorders. Finally, the use of Boc-Delta-CPA in the development of new therapeutic agents for the treatment of these diseases is an exciting area of research.
Métodos De Síntesis
The synthesis of Boc-Delta-CPA involves the condensation of cyclopentanone with triphenylphosphonium ylide, followed by the addition of benzoyl chloride and propionic anhydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Boc-Delta-CPA has been widely used in scientific research as a probe for studying protein-protein interactions. It is a versatile tool for investigating the role of protein-protein interactions in various biological processes, including signal transduction, gene regulation, and protein folding. Boc-Delta-CPA has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
[2-benzoyl-3,4-dioxo-5-(triphenyl-λ5-phosphanylidene)cyclopenten-1-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25O5P/c1-2-27(34)38-32-28(29(35)23-15-7-3-8-16-23)30(36)31(37)33(32)39(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKYQBBUDVBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=O)C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5144043.png)
![2-chloro-4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5144053.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)
![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)

![ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5144114.png)